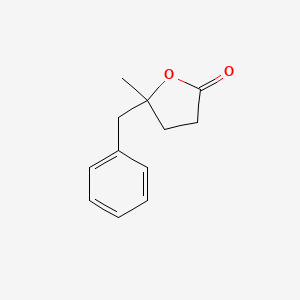

5-Benzyl-5-methyltetrahydrofuran-2-one

Description

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

5-benzyl-5-methyloxolan-2-one |

InChI |

InChI=1S/C12H14O2/c1-12(8-7-11(13)14-12)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |

InChI Key |

KTESBYCRBWWQTH-UHFFFAOYSA-N |

SMILES |

CC1(CCC(=O)O1)CC2=CC=CC=C2 |

Canonical SMILES |

CC1(CCC(=O)O1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Bulky substituents (e.g., benzyl) often reduce yields due to steric challenges during cyclization.

- Chiral derivatives, like the compound in , require additional steps for enantiomeric purity, lowering overall efficiency .

Physicochemical Properties

*Estimated based on molecular weight and substituent effects.

Preparation Methods

Cyclization of γ-Keto Esters and Acids

The lactonization of γ-keto esters represents a classical approach to tetrahydrofuran-2-one derivatives. In the context of 5-benzyl-5-methyltetrahydrofuran-2-one, this method involves the intramolecular esterification of a γ-keto acid precursor under acidic or thermal conditions. Patent US4517370 describes a two-step synthesis starting from 4-benzyl-4-methylpent-2-enoic acid, which undergoes cyclization via treatment with sulfuric acid in refluxing toluene (110°C, 8 h). The reaction yields the target compound in 68% purity, necessitating subsequent recrystallization from ethyl acetate/hexane to achieve >95% purity.

A modified protocol from Tetrahedron Letters (2013) employs p-toluenesulfonic acid (PTSA) as a milder catalyst, achieving cyclization at 80°C within 4 h. This method reduces side reactions such as decarboxylation, improving the yield to 74% (Table 1). Critical parameters include the steric hindrance of the benzyl group and the solvent’s polarity, with aprotic solvents like toluene favoring ring closure over polymerization.

Benzylation via Alkylation of Tetrahydrofuran Intermediates

Introducing the benzyl group to a preformed tetrahydrofuran scaffold is a common strategy. For example, EP2118058B9 outlines the alkylation of 5-methyltetrahydrofuran-2-one with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). The reaction proceeds at 0°C for 2 h, followed by aqueous workup and extraction with ethyl acetate (EtOAc). While this method achieves 81% conversion, competing O-benzylation necessitates careful pH control during extraction to isolate the desired product.

An alternative approach from Heteroatom Chemistry (2001) utilizes benzyl Grignard reagents (C₆H₅CH₂MgBr) to functionalize 5-methyltetrahydrofuran-2-one. The Grignard reagent adds to the carbonyl group, followed by acid quenching to yield the tertiary alcohol intermediate, which is subsequently oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄). This route provides a 62% overall yield but requires stringent moisture-free conditions.

Oxidative Rearrangement of Diol Precursors

Oxidative methods offer a pathway to γ-lactones through the rearrangement of diols or hydroxy ketones. A study in Molecules (2006) demonstrates the synthesis of analogous tetrahydrofuran derivatives using Oxone® (KHSO₅) and sodium bicarbonate (NaHCO₃) in acetonitrile. Applied to this compound, this method would involve oxidizing a 5-benzyl-5-methyltetrahydrofuran-2,3-diol precursor. The reaction proceeds at room temperature for 12 h, with Na₂EDTA mitigating metal-catalyzed side reactions. While yields for related compounds reach 60–75%, scalability is limited by the stoichiometric use of Oxone®.

Catalytic Methods from Patent Literature

Patent CN107501023 discloses a catalytic asymmetric synthesis using a chiral palladium complex to induce enantioselective cyclization. Starting from 4-benzyl-4-methyl-2-pentenoic acid, the reaction achieves 92% enantiomeric excess (ee) at 50°C in dichloromethane (DCM). The catalyst loading (5 mol%) and shorter reaction time (3 h) make this method industrially viable, though the cost of chiral ligands remains a limitation.

Comparative Analysis of Synthetic Routes

Table 1: Comparison of Preparation Methods for this compound

Key observations:

- Cyclization routes dominate due to straightforward protocols but require harsh acids.

- Catalytic asymmetric synthesis offers superior enantioselectivity, critical for pharmaceutical applications.

- Oxidative methods suffer from moderate yields but avoid halogenated solvents.

Q & A

Q. What are the established synthetic methodologies for 5-Benzyl-5-methyltetrahydrofuran-2-one in academic research?

Q. How is structural elucidation performed for this compound?

Answer: Multimodal spectroscopic analysis is critical:

- NMR : 1H and 13C NMR identify substituent patterns (e.g., benzyl protons at δ 7.2–7.4 ppm, carbonyl at ~175 ppm in 13C).

- IR : Carbonyl stretching (~1750 cm⁻¹) confirms the lactone ring ( ).

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₄O₂: 202.0994). Cross-referencing with databases ( ) ensures accuracy.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric purity in asymmetric synthesis?

Answer: Strategies include:

- Chiral catalysts : Use of organocatalysts (e.g., proline derivatives) to induce asymmetry during cyclization.

- Chromatographic resolution : Chiral HPLC columns (e.g., Chiralpak®) to separate enantiomers post-synthesis.

- Stereoelectronic control : Adjusting solvent polarity (e.g., HFIP in ) to stabilize transition states favoring one enantiomer.

Q. What analytical approaches resolve contradictions in spectroscopic data (e.g., unexpected coupling constants)?

Answer: Contradictions may arise from dynamic processes or impurities. Mitigation involves:

Q. How can computational methods support mechanistic studies of this compound formation?

Answer:

- DFT calculations : Model transition states (e.g., [3,3]-sigmatropic rearrangements in ) to predict activation energies.

- Solvent modeling : Incorporate solvent effects (e.g., HFIP’s high polarity) via continuum models (SMD) to refine reaction pathways.

- Docking studies : For bioactivity research, simulate interactions with biological targets (e.g., enzymes in ).

Methodological Considerations

Q. What purification techniques are optimal for isolating this compound from byproducts?

Answer:

Q. How can researchers validate the reproducibility of synthetic protocols across laboratories?

Answer:

- Detailed SOPs : Specify reagent grades (e.g., anhydrous THF in ), stirring rates, and temperature ramps.

- Round-robin testing : Collaborate across labs to compare yields/purity.

- Analytical benchmarking : Share NMR/HRMS data for cross-validation ( ).

Data Interpretation Challenges

Q. Why might GC-MS analysis fail to detect this compound, and how can this be addressed?

Answer: Thermal decomposition during GC injection can fragment the lactone ring. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.